molecular formula C15H31ClN2 B14240746 N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride CAS No. 189068-60-8

N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride

Cat. No.: B14240746
CAS No.: 189068-60-8
M. Wt: 274.87 g/mol
InChI Key: LOMZMRMCIOQKRI-UHFFFAOYSA-M
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Description

N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is a quaternary ammonium compound with a cyanoethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroacetonitrile. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as thiols and amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.

Major Products Formed

    Substitution Reactions: The major products are substituted quaternary ammonium compounds.

    Hydrolysis: The major products are N,N-dimethyldecan-1-amine and cyanoacetic acid.

Scientific Research Applications

N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyldodecylamine: Another quaternary ammonium compound with similar surfactant properties.

    N,N-Dimethyloctylamine: A shorter-chain analogue with different solubility and surfactant characteristics.

Uniqueness

N-(2-Cyanoethyl)-N,N-dimethyldecan-1-aminium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct chemical reactivity and enhances its surfactant properties compared to other quaternary ammonium compounds.

Properties

CAS No.

189068-60-8

Molecular Formula

C15H31ClN2

Molecular Weight

274.87 g/mol

IUPAC Name

2-cyanoethyl-decyl-dimethylazanium;chloride

InChI

InChI=1S/C15H31N2.ClH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16;/h4-12,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

LOMZMRMCIOQKRI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCC#N.[Cl-]

Origin of Product

United States

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